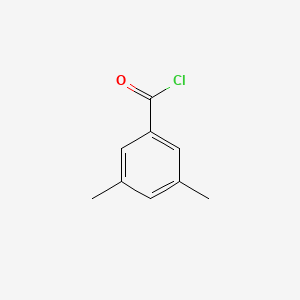

3,5-Dimethylbenzoyl chloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIOBDJEKDUUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064420 | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-44-1 | |

| Record name | 3,5-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylbenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylbenzoyl Chloride: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylbenzoyl chloride (CAS No. 6613-44-1) is a vital acylating agent and chemical intermediate in the synthesis of a wide array of complex organic molecules.[1][2] With the chemical formula C₉H₉ClO, this compound is a cornerstone in the production of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] Its reactivity is primarily defined by the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, key experimental protocols, and safety considerations to support its effective and safe use in research and development.

Chemical and Physical Properties

This compound is typically a colorless to light yellow liquid with a pungent odor.[1][2] It is soluble in common organic solvents like toluene (B28343) and benzene (B151609) but decomposes in the presence of water.[1][2] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 6613-44-1 | [1][4] |

| Molecular Formula | C₉H₉ClO | [1][4][5] |

| Molecular Weight | 168.62 g/mol | [1][4][5][6] |

| Appearance | Clear to light yellow liquid | [1][2] |

| Boiling Point | ~127 °C at 20 mmHg | [1] |

| Density | ~1.14 g/cm³ (or g/mL) at 25 °C | [1][6][7] |

| Refractive Index | 1.5440-1.5480 | [1] |

| Solubility | Soluble in benzene and toluene; decomposes in water. | [1][2] |

| InChI Key | ZJIOBDJEKDUUCI-UHFFFAOYSA-N | [2][4][5] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the acyl chloride functional group. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it a prime target for nucleophilic acyl substitution reactions.[8][9]

Nucleophilic Acyl Substitution

This compound readily reacts with a variety of nucleophiles. The general mechanism is a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[10]

Key reactions include:

-

Hydrolysis: Reacts with water to form 3,5-dimethylbenzoic acid and hydrochloric acid.[1][2] This is why it must be handled under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to yield esters.

-

Aminolysis: Reacts with ammonia (B1221849) and primary or secondary amines to form amides.[2]

-

Reaction with Carboxylates: Reacts with carboxylate salts to produce carboxylic anhydrides.[11]

The presence of two methyl groups at the 3 and 5 positions of the benzene ring provides steric hindrance that can influence the rate of reaction compared to unsubstituted benzoyl chloride.

Caption: General reaction pathway for this compound.

Stability and Hazardous Reactions

This compound is stable under normal storage conditions, which should be cool and dry.[6] However, it is highly reactive and poses several hazards:

-

Moisture Sensitivity: Decomposes upon contact with water, liberating toxic hydrogen chloride gas.[7]

-

Corrosivity: Causes severe skin burns and eye damage.[1][2][5][6][7]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, bases, alcohols, and amines.[6][7]

-

Hazardous Decomposition: When heated to decomposition, it can produce hazardous products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

Experimental Protocols

Synthesis of this compound from 3,5-Dimethylbenzoic Acid

This protocol is a standard method for converting a carboxylic acid to its corresponding acyl chloride.[2][12]

Materials:

-

3,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂) (1.5 to 2.0 molar equivalents)

-

Toluene (as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

Procedure:

-

A round-bottom flask is charged with 3,5-dimethylbenzoic acid and toluene. The mixture is stirred at room temperature to create a suspension.[12]

-

Thionyl chloride is added slowly (dropwise) to the suspension at room temperature.[12]

-

After the addition is complete, the reaction mixture is heated to reflux (approximately 80°C) and maintained for 2-3 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution.[12]

-

Once the reaction is complete, the mixture is cooled to room temperature.[12]

-

Excess thionyl chloride and toluene are removed by distillation under reduced pressure.[12]

-

The crude product is then purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[12]

Caption: Experimental workflow for synthesizing this compound.

Amide Formation using this compound (Schotten-Baumann Conditions)

This protocol describes a typical application of this compound in forming an amide bond with an amine.[12]

Materials:

-

This compound

-

A primary or secondary amine (e.g., 2-aminoadamantane)[12]

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

-

Separatory funnel

Procedure:

-

Dissolve the amine and a slight excess (1.1 to 1.2 molar equivalents) of the non-nucleophilic base in anhydrous DCM in a round-bottom flask.[12]

-

Cool the reaction mixture to 0°C using an ice bath.[12]

-

Dissolve this compound in anhydrous DCM and add it to a dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution at 0°C.[12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, monitoring progress with thin-layer chromatography (TLC).

-

Quench the reaction by adding water.[12]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or chromatography.

Key Applications

This compound is a crucial intermediate in several industrial sectors:

-

Agrochemicals: It is a key precursor for the synthesis of highly effective insecticides, such as Methoxyfenozide and Tebufenozide.[1]

-

Pharmaceuticals: It serves as a versatile building block for synthesizing a variety of pharmaceutical compounds and active pharmaceutical ingredients (APIs).[2][3]

-

Specialty Chemicals: Its reactivity makes it valuable in the production of photosensitive materials, polymers, and other fine chemicals.[3]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant industrial importance. A thorough understanding of its chemical properties, reactivity profile, and handling requirements is essential for its safe and efficient use. The protocols and data presented in this guide offer a technical foundation for researchers, scientists, and drug development professionals working with this compound, enabling its effective application in the synthesis of next-generation materials and molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C9H9ClO | CID 81088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5-Dimethylbenzoyl Chloride (CAS: 6613-44-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylbenzoyl chloride (CAS number 6613-44-1), a pivotal intermediate in organic synthesis. This document details its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a summary of its spectral data and safety information.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent odor, characteristic of acyl chlorides.[1] It is a versatile bifunctional molecule, with the reactive acyl chloride group and the substituted aromatic ring enabling a wide range of chemical transformations. It is soluble in common organic solvents like benzene (B151609) and toluene (B28343) but reacts with water, hydrolyzing to 3,5-dimethylbenzoic acid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6613-44-1 | [2][3] |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 127 °C at 20 mmHg | [2][4] |

| Density | ~1.14 g/cm³ | [2] |

| Refractive Index | 1.5440-1.5480 | [2][4] |

| Solubility | Soluble in benzene, toluene; decomposes in water | [2] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound involves the reaction of 3,5-dimethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5] This reaction proceeds through a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 3,5-Dimethylbenzoic Acid

This protocol is adapted from established methodologies for the conversion of carboxylic acids to acyl chlorides.[6][7]

Materials:

-

3,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (optional, as solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid.

-

Slowly add an excess of thionyl chloride (approximately 1.5 to 2.0 molar equivalents) to the flask at room temperature. The addition can be done dropwise.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and any solvent by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[6]

Table 2: Summary of Patented Synthesis Conditions

| Molar Ratio (Acid:SOCl₂) | Temperature Profile | Reflux Time (hours) | Purity (%) | Yield (%) | Reference |

| 1:2-3 | 1h at 35°C, then ramp to 50°C | 2-3 | >99.8 | >98.5 | [5] |

| 1:5 | 1h at 30-50°C, then ramp to 65°C | 2-4 | High | - | [8] |

Reactivity and Key Reactions

As an acyl chloride, this compound is a highly reactive acylating agent, readily participating in reactions such as Friedel-Crafts acylation, esterification, and amidation.[1]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group to an aromatic ring, forming a ketone. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: General Friedel-Crafts Acylation

This is a general procedure that can be adapted for this compound.[9]

Materials:

-

This compound

-

Aromatic substrate (e.g., toluene, anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene (B1212753) chloride (DCM)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction flask with addition funnel and reflux condenser

Procedure:

-

In a fume hood, suspend anhydrous aluminum chloride (1.1 equivalents) in methylene chloride in a round-bottom flask equipped with an addition funnel and reflux condenser.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of this compound (1.0 equivalent) in methylene chloride dropwise to the cooled suspension.

-

After the addition is complete, add a solution of the aromatic compound (1.0 equivalent) in methylene chloride dropwise.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and dissolve the aluminum salts.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation or recrystallization.

Amide Synthesis (Schotten-Baumann Reaction)

This compound readily reacts with primary and secondary amines to form amides, often under Schotten-Baumann conditions.[10]

Experimental Protocol: Synthesis of N-2-adamantyl-3,5-dimethylbenzamide [6]

Materials:

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

This compound

-

Water

-

Separatory funnel

Procedure:

-

Dissolve 2-aminoadamantane in anhydrous DCM in a reaction flask.

-

Add a slight excess (approximately 1.1 to 1.2 molar equivalents) of triethylamine to the solution.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Dissolve this compound in anhydrous DCM and add it dropwise to the stirred amine solution at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

This compound is a crucial intermediate in the synthesis of various commercial products.

-

Agrochemicals: It is a key precursor for the synthesis of insecticides such as Methoxyfenozide and Tebufenozide.[2]

-

Pharmaceuticals: The 3,5-dimethylbenzoyl moiety is incorporated into various pharmaceutically active molecules. Its derivatives are used in the development of new drug candidates.[1]

-

Other Applications: It also serves as an intermediate in the production of dyes and photosensitive materials.[11]

Spectroscopic Data

Table 3: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | Data available on SpectraBase and PubChem. Typical signals would include singlets for the two methyl groups and aromatic protons. | [3][12] |

| ¹³C NMR | Data for analogous compounds suggest characteristic peaks for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), and methyl carbons. | [13] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the acyl chloride group is expected around 1770-1800 cm⁻¹. Data is available on SpectraBase. | [1][3] |

Note: Direct numerical data from spectra were not available in the search results, but the resources for obtaining them are cited.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It may also cause an allergic skin reaction and respiratory irritation.[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

-

Avoid breathing vapors.[3]

-

Keep away from moisture to prevent hydrolysis and the release of HCl gas.[1]

-

Store in a cool, dry place under an inert atmosphere.[14]

In Case of Exposure:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its high reactivity, stemming from the acyl chloride functional group, allows for a broad range of chemical transformations. The synthetic routes to this compound are well-established, and its key reactions, such as Friedel-Crafts acylation and amidation, are fundamental processes in organic synthesis. Proper handling and safety precautions are essential when working with this corrosive compound. This guide provides a foundational resource for researchers and professionals utilizing this compound in their synthetic endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3,5-DIMETHOXYBENZOYL CHLORIDE(17213-57-9) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | C9H9ClO | CID 81088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DMBC [chembk.com]

- 5. CN105732365A - Method for preparing this compound by staged reaction - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Amide Synthesis [fishersci.it]

- 11. benchchem.com [benchchem.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound | 6613-44-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylbenzoyl Chloride from 3,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethylbenzoyl chloride from 3,5-dimethylbenzoic acid. The document details the prevalent synthesis methodology, presents quantitative data from various protocols, and offers a detailed experimental procedure. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a valuable acylating agent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its preparation from 3,5-dimethylbenzoic acid is a fundamental transformation in organic chemistry. The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂), which converts the carboxylic acid into the more reactive acyl chloride.[1][2][3][4] This process is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[5][6][7] Other reagents that can be used for similar transformations include phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃).[3][8][9][10]

Reaction and Mechanism

The reaction of 3,5-dimethylbenzoic acid with thionyl chloride proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, resulting in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5][6][7][11]

Chemical Equation:

(CH₃)₂C₆H₃COOH + SOCl₂ → (CH₃)₂C₆H₃COCl + SO₂ + HCl

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of this compound. The data highlights the high efficiency and purity achievable with optimized reaction conditions.

| Protocol Reference | Molar Ratio (Acid:SOCl₂) | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Staged Reaction - Example 1[12] | 1:2.3 (approx.) | 35 → 45 → 50 → Reflux | 4 | 98.64 | 99.92 (GC) |

| Staged Reaction - Example 2[12] | 1:2.2 (approx.) | 35 → 45 → 50 → Reflux | 4.5 | 98.58 | 99.90 (GC) |

| Staged Reaction - Example 3[12] | 1:2.5 (approx.) | 35 → 45 → 50 → Reflux | 3.5 | 98.71 | 99.91 (GC) |

| Industrial Method - Example 1[13] | 1:1.5 (approx.) | 40 → Reflux (ultrasonic) | 3 | 99.25 | - |

| Industrial Method - Example 2[13] | 1:1.5 (approx.) | 50 → Reflux (ultrasonic) | 2.5 | 98.75 | - |

| Industrial Method - Example 3[13] | 1:2.0 (approx.) | 30 → Reflux (ultrasonic) | 3 | 99.12 | - |

Detailed Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound based on a staged reaction approach, which has been shown to produce high yields and purity.[12]

Materials and Equipment:

-

3,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 3,5-dimethylbenzoic acid (e.g., 1.0 mole).

-

Reagent Addition: While stirring, add an excess of thionyl chloride (e.g., 2.0-3.0 moles). The addition should be done at room temperature.

-

Initial Reaction Phase (Insulation): Control the temperature to not exceed 35°C and stir for 1 hour.

-

Heating Phase:

-

Gradually heat the mixture to 45°C at a rate of approximately 0.5°C per minute and hold for 30 minutes.

-

Continue to heat the mixture to 50°C at a rate of approximately 1°C per minute and hold for another 30 minutes.

-

-

Reflux Phase: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride by distillation under atmospheric pressure.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.

-

Thionyl chloride is corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3,5-dimethylbenzoic acid using thionyl chloride is a robust and high-yielding reaction. The use of a staged temperature protocol allows for controlled reaction conditions, leading to excellent product purity and yield. This technical guide provides the necessary information for researchers and professionals to successfully perform this synthesis in a laboratory setting.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. atlas.org [atlas.org]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 12. CN105732365A - Method for preparing this compound by staged reaction - Google Patents [patents.google.com]

- 13. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

The Lynchpin of Synthesis: A Technical Guide to 3,5-Dimethylbenzoyl Chloride as a Core Intermediate

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the strategic selection of intermediates is paramount to the successful and efficient construction of complex molecules. Among the vast arsenal (B13267) of building blocks available to the modern chemist, 3,5-Dimethylbenzoyl chloride has emerged as a versatile and highly valuable reagent. Its unique structural features and reactivity profile have positioned it as a key intermediate in the synthesis of a wide array of compounds, notably in the realms of pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of this compound, encompassing its physicochemical properties, detailed synthetic protocols, and its critical role in the development of bioactive molecules.

Physicochemical and Safety Profile

This compound, a colorless to pale yellow liquid with a characteristic pungent odor, is a reactive acyl chloride that serves as a powerful acylating agent.[1] Its fundamental properties are summarized in the table below. Due to its reactivity, particularly with water, it must be handled under anhydrous conditions to prevent hydrolysis to the corresponding carboxylic acid.[1]

| Property | Value | Reference |

| CAS Number | 6613-44-1 | [1] |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | |

| Boiling Point | 235-240 °C (lit.) | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

Safety Information: this compound is corrosive and can cause severe skin burns and eye damage. It is imperative to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Synthesis of this compound

The most prevalent and industrially scalable method for the preparation of this compound is the reaction of 3,5-dimethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction proceeds through a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 3,5-Dimethylbenzoic Acid

This protocol is a generalized procedure based on common laboratory practices.

Materials:

-

3,5-Dimethylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (B28343) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylbenzoic acid.

-

Add anhydrous toluene to the flask to create a suspension.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents) to the stirred suspension at room temperature. The addition should be performed in a fume hood as the reaction evolves HCl and SO₂ gases.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours.

-

The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete, remove the excess thionyl chloride and toluene by distillation. To ensure complete removal of thionyl chloride, an azeotropic distillation with toluene can be performed.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Organic Synthesis and Drug Development

The utility of this compound as an intermediate stems from the reactivity of the acyl chloride functional group, which readily participates in a variety of coupling reactions to form esters, amides, and ketones. This reactivity has been harnessed in the synthesis of numerous target molecules in the pharmaceutical and medicinal chemistry sectors.

Synthesis of Tropanserin: An Antimigraine Agent

A notable application of this compound in drug development is in the synthesis of Tropanserin. This compound is an antiserotonergic agent that has been investigated for its potential in treating migraines. The synthesis involves the esterification of a tropane (B1204802) alkaloid precursor with this compound.

Logical Relationship: Synthesis of Tropanserin

References

The Versatility of 3,5-Dimethylbenzoyl Chloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzoyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, including the reactive acyl chloride group and the hydrophobic dimethylated phenyl ring, make it a valuable synthon in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of antiviral and anticancer compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways and synthetic workflows are presented to facilitate further research and drug discovery efforts.

Core Applications in Medicinal Chemistry

The primary utility of this compound in medicinal chemistry lies in its ability to readily undergo acylation reactions with a wide range of nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. This reactivity allows for the incorporation of the 3,5-dimethylbenzoyl moiety into larger molecular scaffolds, influencing their pharmacological properties, including potency, selectivity, and metabolic stability.

Antiviral Agents: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

One of the most significant applications of this compound is in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection. The 3,5-dimethylbenzyl group, readily derived from this compound, has been identified as a key pharmacophore in several potent NNRTIs.

A notable example is the uracil (B121893) derivative GCA-186 (6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil), which has demonstrated high activity against both wild-type and mutated HIV-1 strains[1]. The two methyl groups on the benzyl (B1604629) moiety are crucial for enhancing the binding stability of the inhibitor to the NNRTI binding site on the HIV-1 reverse transcriptase[1].

Several analogs of 3-(3,5-dimethylbenzyl)uracil (B1244923) have been synthesized and evaluated for their anti-HIV-1 activity. The following table summarizes the biological data for some of these compounds.

| Compound ID | Structure | EC50 (µM) | Selectivity Index (SI) |

| 10c | 6-amino-3-(3,5-dimethylbenzyl)-1-(4-picolyl)uracil | 0.03 | 2863 |

| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.067 | 685 | |

| 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | 0.069 | 661 |

EC50: 50% effective concentration for inhibiting HIV-1 replication. SI: Selectivity Index (ratio of cytotoxic concentration to effective concentration).

1. Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 3,5-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂)[2][3][4].

-

Materials: 3,5-dimethylbenzoic acid, thionyl chloride.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1 equivalent).

-

Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents) at room temperature.

-

Heat the reaction mixture to reflux (approximately 76-79 °C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

-

2. General Synthesis of 3-(3,5-Dimethylbenzyl)uracil Analogs

The synthesis of 3-(3,5-dimethylbenzyl)uracil analogs typically involves the alkylation of a uracil derivative with a 3,5-dimethylbenzyl halide. The halide can be prepared from this compound via reduction to the corresponding alcohol followed by halogenation.

-

Step 1: Reduction of this compound to 3,5-Dimethylbenzyl Alcohol.

-

Materials: this compound, a suitable reducing agent (e.g., lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄)), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (B95107) (THF)).

-

Procedure: A solution of this compound in an anhydrous solvent is slowly added to a stirred suspension of the reducing agent at low temperature (e.g., 0 °C). After the addition is complete, the reaction is stirred for a specified time and then quenched carefully with water and/or an acidic solution. The product is extracted with an organic solvent, and the solvent is removed to yield 3,5-dimethylbenzyl alcohol.

-

-

Step 2: Conversion of 3,5-Dimethylbenzyl Alcohol to 3,5-Dimethylbenzyl Bromide.

-

Materials: 3,5-Dimethylbenzyl alcohol, a brominating agent (e.g., phosphorus tribromide (PBr₃) or hydrobromic acid (HBr)).

-

Procedure: 3,5-Dimethylbenzyl alcohol is treated with the brominating agent, often in an inert solvent. The reaction mixture is typically heated to drive the reaction to completion. After workup and purification, 3,5-dimethylbenzyl bromide is obtained.

-

-

Step 3: Alkylation of Uracil.

-

Materials: Uracil or a substituted uracil derivative, a base (e.g., potassium carbonate or sodium hydride), 3,5-dimethylbenzyl bromide, and a suitable solvent (e.g., dimethylformamide (DMF)).

-

Procedure: The uracil derivative is deprotonated with a base in an anhydrous solvent. 3,5-Dimethylbenzyl bromide is then added to the reaction mixture, which is stirred at room temperature or with heating until the reaction is complete (monitored by TLC). The product is isolated by extraction and purified by chromatography.

-

NNRTIs, including the 3,5-dimethylbenzyl uracil analogs, are allosteric inhibitors of HIV-1 reverse transcriptase. They bind to a hydrophobic pocket located near the active site of the enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

Anticancer Agents

The 3,5-dimethylbenzoyl moiety has also been explored in the context of anticancer drug discovery. While specific, highly potent compounds directly synthesized from this compound are less prominently reported in the literature compared to antiviral agents, the general class of N-benzoyl-N'-arylureas has shown promise as antitumor agents[5][6]. The synthesis of these compounds can be readily achieved using this compound.

-

Step 1: Synthesis of 3,5-Dimethylbenzoyl Isocyanate.

-

Materials: this compound, sodium azide (B81097), and a suitable solvent (e.g., acetone (B3395972) or toluene).

-

Procedure: this compound is reacted with sodium azide to form the corresponding acyl azide. This intermediate undergoes a Curtius rearrangement upon heating to yield 3,5-dimethylbenzoyl isocyanate.

-

-

Step 2: Reaction with an Arylamine.

-

Materials: 3,5-Dimethylbenzoyl isocyanate, a substituted arylamine, and an inert solvent.

-

Procedure: The 3,5-dimethylbenzoyl isocyanate is reacted with a desired arylamine in an inert solvent to yield the target N-(3,5-dimethylbenzoyl)-N'-arylurea.

-

Benzoylphenylurea derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and the disruption of signaling pathways critical for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway. The Wnt signaling pathway is a crucial regulator of cell fate, and its aberrant activation is implicated in many cancers[7][8]. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.

Synthetic Workflow Overviews

The following diagrams illustrate the general synthetic workflows for the preparation of bioactive molecules using this compound as a starting material.

Conclusion

This compound is a readily accessible and highly versatile reagent in medicinal chemistry. Its application in the synthesis of potent anti-HIV NNRTIs is well-established, with the 3,5-dimethylbenzyl moiety playing a critical role in the bioactivity of these compounds. Furthermore, its potential as a building block for the development of novel anticancer agents, particularly through the synthesis of benzoylurea (B1208200) derivatives, warrants further investigation. The synthetic routes and biological contexts provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the creation of new and effective medicines.

References

- 1. Synthesis of 6-(3,5-dichlorobenzyl) derivatives as isosteric analogues of the HIV drug 6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil (GCA-186) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 3. CN105732365A - Method for preparing this compound by staged reaction - Google Patents [patents.google.com]

- 4. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]

- 7. Discovery of Potent, Orally Bioavailable, Small-Molecule Inhibitors of WNT Signaling from a Cell-Based Pathway Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3,5-Dimethylbenzoyl Chloride in the Synthesis of Advanced Insecticides: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role of 3,5-dimethylbenzoyl chloride as a key intermediate in the synthesis of modern insecticides. This document provides an in-depth analysis of the synthetic pathways, experimental protocols, and mode of action of two prominent insecticides, Methoxyfenozide (B170004) and Tebufenozide.

Introduction: The Strategic Importance of this compound

This compound (DMBC), a derivative of benzoic acid, has emerged as a crucial building block in the agrochemical industry. Its unique structural features and reactivity make it an ideal precursor for the synthesis of a new generation of insecticides that offer enhanced target specificity and improved environmental profiles. This technical guide elucidates the integral role of DMBC in the production of potent insect growth regulators, focusing on the diacylhydrazine class of insecticides. These compounds, notably Methoxyfenozide and Tebufenozide, are highly effective against a range of lepidopteran pests, safeguarding crop yields worldwide. The core of this guide will delve into the synthetic chemistry involving DMBC, provide detailed experimental methodologies, and explore the biochemical mechanisms through which these insecticides exert their effects.

This compound: A Key Acylating Agent in Insecticide Synthesis

This compound serves as a powerful acylating agent, enabling the introduction of the 3,5-dimethylbenzoyl group into a target molecule. This particular moiety is a key structural component of several modern insecticides, contributing to their high efficacy and selective mode of action. The primary application of this compound in this context is in the synthesis of diacylhydrazine insecticides.

The general synthesis strategy involves the acylation of a substituted hydrazine (B178648) derivative with this compound. This reaction forms the characteristic diacylhydrazine backbone, which is essential for the molecule's biological activity. The two methyl groups on the benzoyl ring play a significant role in the molecule's ability to bind to the target receptor in insects.

This guide will focus on the synthesis of two prominent diacylhydrazine insecticides where this compound is a key reactant:

-

Methoxyfenozide: An insecticide used to control a variety of lepidopteran pests in crops such as fruits, vegetables, and cotton.

-

Tebufenozide: Another potent insecticide primarily used against caterpillar pests in forestry and agriculture.

Synthesis of Key Insecticides from this compound

The synthesis of Methoxyfenozide and Tebufenozide from this compound involves a multi-step process. The final key step is the acylation of a specific hydrazine precursor with this compound.

Synthesis of Methoxyfenozide

The synthesis of Methoxyfenozide involves the reaction of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide with this compound.

Synthesis of Tebufenozide

The synthesis of Tebufenozide involves the reaction of N'-tert-butyl-4-ethylbenzohydrazide with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Methoxyfenozide and Tebufenozide.

| Parameter | Methoxyfenozide | Tebufenozide |

| Molecular Formula | C₂₂H₂₈N₂O₃ | C₂₂H₂₈N₂O₂ |

| Molecular Weight | 368.47 g/mol | 352.47 g/mol |

| Typical Yield | >95% | High |

| Purity | High | High |

| Melting Point | 202-205 °C[1] | 190-191 °C |

| Appearance | White solid | White solid |

Experimental Protocols

The following are representative experimental protocols for the synthesis of Methoxyfenozide and Tebufenozide, based on available literature.

Synthesis of Methoxyfenozide

Materials:

-

N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide

-

This compound

-

Toluene

-

40% Sodium hydroxide solution

-

Water

Procedure:

-

Dissolve N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide in toluene in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the solution to 0-5 °C.

-

Simultaneously, add a 95% solution of this compound in toluene and a 40% aqueous solution of sodium hydroxide dropwise to the reaction mixture. Control the addition rate to maintain the temperature below 5 °C and to ensure both solutions are added over the same period.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Filter the resulting solid precipitate.

-

Wash the solid with water to remove any inorganic byproducts.

-

Dry the solid to obtain Methoxyfenozide as a white powder.

Characterization: The final product can be characterized by its melting point (202-205 °C) and spectroscopic methods such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Tebufenozide

Materials:

-

N'-tert-butyl-4-ethylbenzohydrazide

-

This compound

-

Dichloromethane (B109758) (or another suitable organic solvent)

-

Triethylamine (B128534) (or another suitable base)

-

Water

-

Brine

Procedure:

-

Dissolve N'-tert-butyl-4-ethylbenzohydrazide in dichloromethane in a reaction vessel.

-

Add triethylamine to the solution to act as a base.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of this compound in dichloromethane to the reaction mixture.

-

Allow the reaction to proceed at room temperature with stirring for several hours until completion (monitored by TLC).

-

Quench the reaction with water.

-

Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Tebufenozide.

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J = 8.2 Hz, 2H), 7.28 (s, 2H), 7.22 (d, J = 8.2 Hz, 2H), 7.10 (s, 1H), 2.68 (q, J = 7.6 Hz, 2H), 2.34 (s, 6H), 1.48 (s, 9H), 1.25 (t, J = 7.6 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 172.9, 167.3, 147.9, 138.2, 135.0, 132.9, 131.2, 128.2, 127.9, 126.3, 61.9, 28.8, 28.6, 21.2, 15.4.

-

The structure can be further confirmed by IR and Mass Spectrometry.

Mode of Action: Ecdysone (B1671078) Agonists

Both Methoxyfenozide and Tebufenozide belong to the class of insecticides known as ecdysone agonists. Their mode of action involves mimicking the natural insect molting hormone, 20-hydroxyecdysone (B1671079).

In a healthy insect larva, periodic pulses of 20-hydroxyecdysone bind to a heterodimeric nuclear receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). This binding event initiates a cascade of gene expression that leads to molting, allowing the insect to grow and develop.

Methoxyfenozide and Tebufenozide are designed to bind to the same receptor complex with high affinity. However, unlike the natural hormone which is quickly metabolized, these synthetic agonists are persistent. This leads to a continuous and untimely activation of the molting process. The larva is induced into a premature and incomplete molt, which it is physiologically unprepared for. This disruption of the normal molting cycle is lethal, leading to cessation of feeding and ultimately the death of the insect.

The high specificity of these insecticides for lepidopteran pests is due to the unique structure of the ecdysone receptor in this insect order, which allows for strong binding of the diacylhydrazine insecticides.

Conclusion

This compound is a cornerstone intermediate in the synthesis of advanced diacylhydrazine insecticides like Methoxyfenozide and Tebufenozide. Its incorporation into these molecules is fundamental to their potent and selective insecticidal activity. The mode of action of these compounds as ecdysone agonists represents a significant advancement in pest management, offering effective control of lepidopteran pests while minimizing impact on non-target organisms. The detailed synthetic protocols and mechanistic understanding provided in this guide are intended to support the ongoing research and development of innovative and sustainable crop protection solutions.

References

The Role of 3,5-Dimethylbenzoyl Chloride in the Synthesis of Advanced Photosensitive Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylbenzoyl chloride, a derivative of benzoic acid, serves as a crucial intermediate in the synthesis of a variety of chemical compounds, including those utilized in the formulation of sophisticated photosensitive materials.[1][2][3] Its unique structural and reactive properties allow for its incorporation into photoactive molecules, which are essential components in applications ranging from photolithography in the electronics industry to photopolymerization in drug delivery and tissue engineering. This technical guide provides an in-depth exploration of the use of this compound as a precursor in the development of photosensitive materials, with a focus on its role in the synthesis of photoinitiators.

While direct, extensive literature on the application of this compound in photosensitive materials is specialized, its utility can be understood through the well-established chemistry of benzoyl chloride derivatives in the formation of photoinitiators.[4][5][6] These compounds are critical for initiating polymerization reactions upon exposure to light.

Core Application: Synthesis of Photoinitiators

This compound is primarily utilized as a building block for creating more complex molecules that can function as photoinitiators. Photoinitiators are compounds that, upon absorbing light, generate reactive species such as free radicals or cations, which in turn initiate the polymerization of monomers and oligomers. The general mechanism involves the reaction of the acyl chloride group of this compound with a nucleophile, typically an alcohol or an amine, to form an ester or an amide, respectively. This reaction attaches the 3,5-dimethylbenzoyl moiety to a chromophore or a co-initiator molecule.

A plausible synthetic pathway for creating a photoinitiator using this compound is through a Friedel-Crafts acylation reaction. In this type of reaction, the this compound can be reacted with an aromatic compound in the presence of a Lewis acid catalyst to introduce the 3,5-dimethylbenzoyl group. This can be a key step in the synthesis of substituted benzophenone (B1666685) derivatives, a well-known class of photoinitiators.

Logical Workflow for Photoinitiator Synthesis:

Caption: General workflow for the synthesis of a benzophenone-type photoinitiator.

Experimental Protocols

While specific experimental protocols for the use of this compound in photosensitive materials are not widely published in readily accessible literature, a general procedure for the synthesis of a benzophenone-type photoinitiator can be extrapolated from standard organic synthesis techniques.

General Synthesis of a 3,5-Dimethyl-Substituted Benzophenone Photoinitiator:

Materials:

-

This compound

-

An appropriate aromatic substrate (e.g., anisole)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add a solution of this compound in anhydrous DCM dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy to confirm its structure and purity.

Quantitative Data

Specific quantitative data for photosensitive materials derived directly from this compound is scarce in the public domain. However, the performance of a newly synthesized photoinitiator would be evaluated based on several key parameters. The table below outlines hypothetical, yet representative, data that would be sought for such a compound.

| Parameter | Hypothetical Value | Significance |

| Molar Absorptivity (ε) at λmax | 15,000 M-1cm-1 at 365 nm | High molar absorptivity at the wavelength of the light source is crucial for efficient light absorption and initiation. |

| Quantum Yield of Radical Formation (ΦR) | 0.8 | A high quantum yield indicates that a large fraction of the absorbed photons leads to the generation of initiating radicals. |

| Photopolymerization Rate (Rp) | 5.0 x 10-3 mol L-1s-1 | A higher polymerization rate is generally desirable for rapid curing applications. |

| Final Monomer Conversion (%) | 95% | High conversion ensures the formation of a stable and well-cured polymer network. |

Signaling Pathways (Reaction Mechanisms)

The "signaling pathway" in the context of photopolymerization refers to the reaction mechanism through which the photoinitiator generates reactive species and initiates polymerization. For a benzophenone-type photoinitiator derived from this compound, a Type II photoinitiation mechanism is most likely. This process involves the photoinitiator abstracting a hydrogen atom from a synergist molecule (a co-initiator), typically an amine or a thiol, to generate the initiating radicals.

Type II Photoinitiation Mechanism:

Caption: Mechanism of Type II photoinitiation involving a co-initiator.

Conclusion

This compound serves as a valuable, though not widely documented, precursor for the synthesis of photosensitive materials, particularly photoinitiators. Its role is primarily as a reactive intermediate that allows for the incorporation of the 3,5-dimethylbenzoyl moiety into larger, photoactive molecular architectures. While specific data and protocols are limited in open literature, the principles of organic synthesis and photochemistry provide a solid framework for understanding its potential applications. Further research and publication in this specific area would be beneficial for the advancement of photosensitive material science. Researchers and professionals in drug development and materials science can leverage the reactivity of this compound to design and synthesize novel photoinitiators tailored for specific applications, contributing to innovations in areas like 3D printing of medical devices and controlled drug release systems.

References

- 1. Cover [download.e-bookshelf.de]

- 2. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]

- 3. CN105732365A - Method for preparing this compound by staged reaction - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. books.rsc.org [books.rsc.org]

Spectroscopic Data of 3,5-Dimethylbenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-dimethylbenzoyl chloride, a key intermediate in various synthetic applications, including drug discovery. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, outlines the experimental protocols for data acquisition, and presents a logical workflow for its synthesis and analysis.

Spectroscopic Data

The structural characterization of this compound is primarily achieved through ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The following tables summarize the key quantitative data derived from these techniques.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | s | 2H | Aromatic C-H (positions 2, 6) |

| ~7.25 | s | 1H | Aromatic C-H (position 4) |

| ~2.35 | s | 6H | Methyl (-CH₃) protons |

Note: Predicted chemical shifts based on typical values for similar aromatic acyl chlorides. The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | Carbonyl carbon (C=O) |

| ~140 | Aromatic C-CH₃ (positions 3, 5) |

| ~135 | Aromatic C-H (position 4) |

| ~133 | Aromatic C-C=O (position 1) |

| ~129 | Aromatic C-H (positions 2, 6) |

| ~21 | Methyl (-CH₃) carbons |

Note: Predicted chemical shifts based on typical values for substituted benzoyl chlorides.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (methyl) |

| ~1770 | Strong | C=O stretch (acyl chloride) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1180 | Strong | C-O stretch |

| ~880 | Strong | C-Cl stretch |

Note: These are characteristic absorption bands for this class of compounds.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common method for the preparation of this compound is the reaction of 3,5-dimethylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 3,5-dimethylbenzoic acid is charged.

-

An excess of thionyl chloride is slowly added to the flask at room temperature with stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for a specified period to ensure complete conversion.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CCl₄) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 8 to 16 scans are generally sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

-

Temperature: The experiment is usually conducted at room temperature.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A delay of 2-5 seconds is used.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to record the infrared spectrum.

Sample Preparation (Neat Liquid):

-

As this compound is a liquid at room temperature, a neat spectrum can be obtained.

-

A small drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis workflow for this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to the Safe Handling of 3,5-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Dimethylbenzoyl chloride (CAS No. 6613-44-1), a key intermediate in the pharmaceutical and fine chemical industries. Adherence to these protocols is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is crucial to understand its physical and chemical properties to handle it safely.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2][3] |

| CAS Number | 6613-44-1 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 251.3 ± 9.0 °C at 760 mmHg | [2] |

| approx. 127 °C at 20 mmHg | [3] | |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| approx. 1.14 g/cm³ | [3][4] | |

| Flash Point | 108.8 ± 11.9 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, benzene, and toluene.[1][3] Decomposes in contact with water.[3][4] | [1][3][4] |

| Refractive Index | 1.534 | [2] |

| 1.55 | [4] |

Hazard Identification and GHS Classification

This compound is a corrosive and hazardous substance that can cause severe skin burns and eye damage.[1][3] It may also cause an allergic skin reaction and respiratory irritation.[5]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Corrosive to metals | Category 1 |

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[6]

-

H317: May cause an allergic skin reaction.[6]

-

H335: May cause respiratory irritation.[5]

-

H290: May be corrosive to metals.[4]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield are required.[5] |

| Hand Protection | Wear suitable protective gloves.[5] |

| Skin and Body Protection | A lab coat or other protective clothing should be worn. In case of a splash risk, chemical-resistant aprons and boots are recommended.[5] |

| Respiratory Protection | If working in an area with inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Avoid breathing vapors or mist.[5]

-

Prevent contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Keep containers tightly closed when not in use.[5]

-

This substance is moisture-sensitive; store under an inert atmosphere.[5]

-

Incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[7]

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

For small spills, absorb with an inert dry material and place in an appropriate waste disposal container.

-

For large spills, dike the area and collect the material for disposal.

-

Avoid runoff into sewers and waterways.

Firefighting:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[6] Do not use water.[4]

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

-

Containers may explode when heated.[5]

-

Hazardous decomposition products include carbon oxides and hydrogen chloride.[5][7]

Experimental Protocol: Synthesis of an Amide Derivative

This is a generalized protocol for the synthesis of an amide derivative using this compound, with an emphasis on safety.

-

Preparation:

-

Ensure the reaction is set up in a clean, dry fume hood.

-

All glassware must be oven-dried to remove any moisture.

-

Don the appropriate PPE: lab coat, chemical safety goggles, and compatible gloves.

-

-

Reaction:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the desired amine in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add this compound to the cooled solution dropwise via a syringe or an addition funnel. This reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and hydrochloric acid byproduct.

-

Transfer the mixture to a separatory funnel and perform an extraction with an appropriate organic solvent.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Waste Disposal:

-

Dispose of all chemical waste in accordance with institutional and local regulations.

-

Aqueous and organic waste should be collected in separate, labeled containers.

-

Visualizations

References

Solubility of 3,5-Dimethylbenzoyl Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylbenzoyl chloride (DMBC), a derivative of benzoic acid, is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1][2][3] Its utility in these synthetic pathways is significantly influenced by its solubility in different organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, outlines experimental protocols for its determination, and illustrates its primary synthetic routes and reactions.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of acyl chlorides.[3] It is a reactive compound that is sensitive to moisture and hydrolyzes in water to form 3,5-dimethylbenzoic acid and hydrochloric acid.[2][3]

Molecular Structure:

-

Molecular Formula: C₉H₉ClO

-

Molecular Weight: 168.62 g/mol

-

CAS Number: 6613-44-1

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference |

| Dichloromethane (CH₂Cl₂) | Soluble | [1] |